molecular formula C17H12ClN3O B11452809 3-(4-Chlorophenyl)-7-(furan-2-yl)-2-methylpyrazolo[1,5-a]pyrimidine

3-(4-Chlorophenyl)-7-(furan-2-yl)-2-methylpyrazolo[1,5-a]pyrimidine

Cat. No.: B11452809
M. Wt: 309.7 g/mol
InChI Key: YVMZNXQAXNTIAA-UHFFFAOYSA-N
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Description

3-(4-Chlorophenyl)-7-(furan-2-yl)-2-methylpyrazolo[1,5-a]pyrimidine is a heterocyclic compound that has garnered interest in various fields of scientific research due to its unique structural features and potential applications. This compound is characterized by the presence of a pyrazolo[1,5-a]pyrimidine core, which is substituted with a 4-chlorophenyl group at the 3-position, a furan-2-yl group at the 7-position, and a methyl group at the 2-position.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Chlorophenyl)-7-(furan-2-yl)-2-methylpyrazolo[1,5-a]pyrimidine typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the cyclization of appropriate intermediates under controlled conditions. For example, the reaction of 4-chlorobenzaldehyde with furan-2-carbaldehyde in the presence of a base can yield the corresponding chalcone intermediate, which can then undergo cyclization with hydrazine derivatives to form the pyrazolo[1,5-a]pyrimidine core.

Industrial Production Methods

Industrial production methods for this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of advanced catalytic systems, high-throughput screening of reaction conditions, and continuous flow reactors to scale up the production process efficiently.

Chemical Reactions Analysis

Types of Reactions

3-(4-Chlorophenyl)-7-(furan-2-yl)-2-methylpyrazolo[1,5-a]pyrimidine can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form corresponding furanones.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: Halogen atoms on the phenyl ring can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like sodium borohydride or hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the furan ring can yield furanones, while substitution reactions can introduce various functional groups onto the phenyl ring.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial, antifungal, and anticancer properties.

    Medicine: Studied for its potential therapeutic applications, including as an inhibitor of specific enzymes or receptors.

    Industry: Utilized in the development of new materials with unique electronic or optical properties.

Mechanism of Action

The mechanism of action of 3-(4-Chlorophenyl)-7-(furan-2-yl)-2-methylpyrazolo[1,5-a]pyrimidine involves its interaction with specific molecular targets. For instance, it may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access. The compound’s structural features allow it to engage in various non-covalent interactions, such as hydrogen bonding and π-π stacking, which contribute to its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    3-(4-Chlorophenyl)-2-(2-aminothiazol-4-yl)-5-methoxybenzo[b]furan: Another heterocyclic compound with a similar chlorophenyl substitution.

    3,6-Di(furan-2-yl)pyrrolo[3,4-c]pyrrole-1,4(2H,5H)-dione: Contains a furan ring and exhibits similar electronic properties.

Uniqueness

3-(4-Chlorophenyl)-7-(furan-2-yl)-2-methylpyrazolo[1,5-a]pyrimidine is unique due to its specific substitution pattern and the presence of both furan and pyrazolo[1,5-a]pyrimidine moieties. This combination imparts distinct chemical reactivity and biological activity, making it a valuable compound for various research applications.

Properties

Molecular Formula

C17H12ClN3O

Molecular Weight

309.7 g/mol

IUPAC Name

3-(4-chlorophenyl)-7-(furan-2-yl)-2-methylpyrazolo[1,5-a]pyrimidine

InChI

InChI=1S/C17H12ClN3O/c1-11-16(12-4-6-13(18)7-5-12)17-19-9-8-14(21(17)20-11)15-3-2-10-22-15/h2-10H,1H3

InChI Key

YVMZNXQAXNTIAA-UHFFFAOYSA-N

Canonical SMILES

CC1=NN2C(=CC=NC2=C1C3=CC=C(C=C3)Cl)C4=CC=CO4

Origin of Product

United States

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